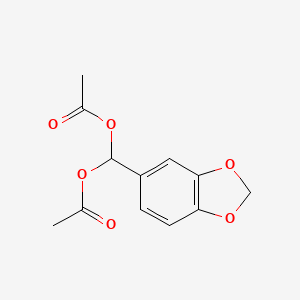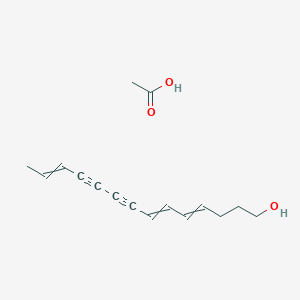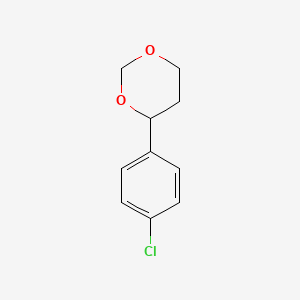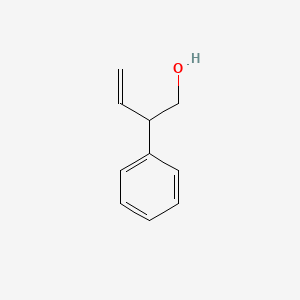
1,3-Benzodioxol-5-ylmethanediyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ylmethanediyl diacetate is an organic compound with the molecular formula C12H12O6 It is a derivative of 1,3-benzodioxole, a structure characterized by a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxol-5-ylmethanediyl diacetate can be synthesized through the acetylation of 1,3-benzodioxol-5-ylmethanol. The reaction typically involves the use of acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethanediyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1,3-Benzodioxol-5-ylmethanediyl diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-benzodioxol-5-ylmethanediyl diacetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, which serves as a building block for various derivatives.
1,3-Benzodioxol-5-ylmethanol: A precursor in the synthesis of 1,3-benzodioxol-5-ylmethanediyl diacetate.
1,3-Benzodioxol-5-ylacetic acid:
Uniqueness
This compound is unique due to its specific acetylated structure, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and various research applications.
Properties
CAS No. |
6301-72-0 |
|---|---|
Molecular Formula |
C12H12O6 |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
[acetyloxy(1,3-benzodioxol-5-yl)methyl] acetate |
InChI |
InChI=1S/C12H12O6/c1-7(13)17-12(18-8(2)14)9-3-4-10-11(5-9)16-6-15-10/h3-5,12H,6H2,1-2H3 |
InChI Key |
KLVFTBKCHDAZFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1=CC2=C(C=C1)OCO2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(Z)-5-[benzyl(methyl)amino]-2-(4-chlorophenyl)-1-phenylpent-1-en-3-one](/img/structure/B14724510.png)
![6-Pyridin-3-yl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one](/img/structure/B14724516.png)




![4-[(Dibutylamino)methyl]-2-methylpyridin-3-ol](/img/structure/B14724555.png)






